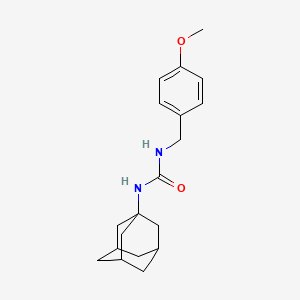
N-1-adamantyl-N'-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-1-adamantyl-N’-(4-methoxybenzyl)urea” is a compound that contains an adamantyl group, which is a bulky, diamond-like structure, and a urea group . It’s a type of synthetic cannabinoid . However, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of N-adamantylated amides, which are similar to the compound , has been reported . The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yielded the corresponding N-(1-adamantyl)carbothioamides . In another study, the reaction of N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide with excess hydrazine hydrate yielded a carbohydrazide .
Molecular Structure Analysis
The molecular structure of “N-1-adamantyl-N’-(4-methoxybenzyl)urea” is not explicitly mentioned in the search results. However, similar compounds like N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) have been identified and their structures were determined using liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
Chemical Reactions Analysis
The chemical reactions involving “N-1-adamantyl-N’-(4-methoxybenzyl)urea” are not explicitly mentioned in the search results. However, the reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes yielded corresponding thiosemicarbazones . Also, the reaction of 1-adamantyl isothiocyanate with 1-methylpiperazine or piperidine yielded the corresponding N-(adamantan-1-yl)carbothioamides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-1-adamantyl-N’-(4-methoxybenzyl)urea” are not explicitly mentioned in the search results. However, similar compounds like N-(1-adamantyl)-4-nitrobenzamide have been characterized by 1H NMR, 13C NMR, FT-IR, and LCMS spectral techniques .
Mechanism of Action
The mechanism of action of “N-1-adamantyl-N’-(4-methoxybenzyl)urea” is not explicitly mentioned in the search results. However, a similar compound, N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea, has been reported to interact with the urokinase-type plasminogen activator in humans .
Safety and Hazards
The safety and hazards associated with “N-1-adamantyl-N’-(4-methoxybenzyl)urea” are not explicitly mentioned in the search results. However, Sigma-Aldrich, a supplier of similar compounds, provides safety information for N-(1-Adamantyl)-4-nitrobenzamide, including hazard statements and precautionary statements .
Future Directions
The future directions for “N-1-adamantyl-N’-(4-methoxybenzyl)urea” are not explicitly mentioned in the search results. However, new urea derivatives, including those containing adamantyl groups, have shown potential as antimicrobial agents . Additionally, some adamantyl urea derivatives have shown promising hypoglycemic activity . These findings suggest potential future directions for the development and study of “N-1-adamantyl-N’-(4-methoxybenzyl)urea” and similar compounds.
properties
IUPAC Name |
1-(1-adamantyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-23-17-4-2-13(3-5-17)12-20-18(22)21-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCHZWOZIMFESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5108607.png)
![6-methyl-5-(5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5108623.png)
![3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5108630.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5108638.png)
![1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5108642.png)


![3,3,6,6-tetramethyl-9-[4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5108660.png)
![N-{1-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5108676.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5108678.png)
![17-(4-ethoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5108686.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5108688.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5108703.png)